CM-272, chemically known as 6-Methoxy-2-(5-methylfuran-2-yl)-N-(1-methylpiperidin-4-yl)-7-(3-(pyrrolidin-1-yl)propoxy)quinolin-4-amine, is a novel, first-in-class dual inhibitor. It primarily functions by simultaneously targeting two crucial epigenetic regulators: G9a histone methyltransferase and DNA methyltransferase 1 (DNMT1) []. This dual inhibitory action distinguishes CM-272 from other epigenetic inhibitors, suggesting a potential for broad-spectrum antitumor activity []. Notably, CM-272 exhibits reversible inhibition of both G9a and DNMTs [].
CM-272 exerts its biological effects through the concurrent inhibition of G9a and DNMT1 []. G9a typically catalyzes the dimethylation of histone 3 at lysine 9 (H3K9me2), a histone modification often linked to transcriptional repression, particularly of tumor suppressor genes []. DNMT1, on the other hand, plays a vital role in maintaining DNA methylation patterns during cell division, contributing to gene silencing [].
By inhibiting these enzymes, CM-272 reverses epigenetic silencing, leading to the reactivation of silenced tumor suppressor genes and potentially restoring normal cellular function [, ]. Studies have demonstrated that this epigenetic reprogramming can trigger several antitumor effects, including cell cycle arrest, apoptosis (programmed cell death), and induction of immunogenic cell death in various cancer cells [, , , , ].
Specifically in bladder cancer, CM-272 disrupts the G9a/DNMT network, initiating a cascade of events leading to tumor regression []. Interestingly, this regression is partly mediated by the immune system, suggesting CM-272 might prime the immune system to recognize and eliminate cancer cells [, ]. Further investigation revealed that CM-272 induces an endogenous retroviral response in bladder cancer cells, triggering interferon-gamma signaling and upregulating activating NK cell ligands []. This, in turn, promotes immune cell infiltration into the tumor microenvironment, contributing to tumor regression [].
In the context of myeloma bone disease, CM-272 demonstrates its potential by reverting the expression of hypermethylated osteogenic regulators, promoting osteoblast differentiation in myeloma-affected mesenchymal stromal cells []. In vivo studies further confirmed that CM-272 effectively prevents tumor-associated bone loss and reduces tumor burden in a murine myeloma model [].
Bladder Cancer:- Induces tumor regression through epigenetic reprogramming and immune system activation [, , , , ].- Shows synergistic effects with cisplatin, the standard chemotherapy for advanced bladder cancer [, ].- Holds potential as a biomarker for immunotherapy response, suggesting its expression levels could predict treatment efficacy [].
Myeloma Bone Disease:- Reverses epigenetic abnormalities in bone marrow mesenchymal stromal cells, promoting osteoblast differentiation and bone formation [, ].- Prevents tumor-associated bone loss and reduces tumor burden in murine models [].
Hepatoblastoma:- Shows selective toxicity towards hepatoblastoma cells while sparing healthy cells [].- Synergizes with cisplatin to inhibit tumor growth [].
Hepatocellular Carcinoma:- Inhibits tumor growth by targeting G9a/DNMT1 and interfering with metabolic adaptation to hypoxia [].- Shows potential in differentiation therapy by inducing a more differentiated phenotype in cancer cells [].
Melanoma:- Data suggests potential for improving cancer vaccination strategies [].
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5